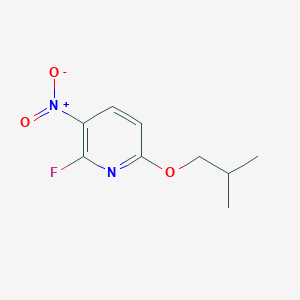

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine

Beschreibung

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine (CAS: 1881322-26-4) is a nitropyridine derivative featuring a fluorine atom at position 2, a nitro group at position 3, and a 2-methylpropoxy (isobutoxy) substituent at position 6. Its molecular formula is C₉H₁₀FN₂O₃, with a molecular weight of 213.19 g/mol. This compound is typically synthesized via nucleophilic aromatic substitution or alkoxylation reactions, leveraging the reactivity of halopyridine precursors.

Eigenschaften

IUPAC Name |

2-fluoro-6-(2-methylpropoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-6(2)5-15-8-4-3-7(12(13)14)9(10)11-8/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHYDNHWMIQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom is introduced at the 2-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Alkylation: The 2-methylpropoxy group is introduced at the 6-position through an alkylation reaction using 2-methylpropyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The alkoxy group can be hydrolyzed to the corresponding alcohol using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, Pd/C, ethanol.

Substitution: Ammonia, thiols, solvents like dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Reduction: 2-Fluoro-6-(2-methylpropoxy)-3-aminopyridine.

Substitution: 2-Amino-6-(2-methylpropoxy)-3-nitropyridine.

Hydrolysis: 2-Fluoro-6-(2-methylpropanol)-3-nitropyridine.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below summarizes key structural and physical properties of 2-fluoro-6-(2-methylpropoxy)-3-nitropyridine and its analogues:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine | F (2), NO₂ (3), OCH₂CH(CH₃)₂ (6) | C₉H₁₀FN₂O₃ | 213.19 | Not reported | Not reported | Not reported | Not reported |

| 6-Fluoro-2-methyl-3-nitropyridine | F (6), NO₂ (3), CH₃ (2) | C₆H₅FN₂O₂ | 156.12 | 85 | Not reported | Not reported | Not reported |

| 6-(Benzyloxy)-2-fluoro-3-nitropyridine | F (2), NO₂ (3), OCH₂C₆H₅ (6) | C₁₂H₉FN₂O₃ | 248.21 | Not reported | 388 (predicted) | 1.353 (predicted) | -5.79 (predicted) |

| 2-Chloro-6-methoxy-3-nitropyridine | Cl (2), NO₂ (3), OCH₃ (6) | C₆H₅ClN₂O₃ | 188.57 | Not reported | Not reported | Not reported | Not reported |

| 2-Amino-6-methoxy-3-nitropyridine | NH₂ (2), NO₂ (3), OCH₃ (6) | C₆H₆N₃O₃ | 171.13 | Yellow solid | Not reported | Not reported | Not reported |

Key Observations :

- Substituent Effects on Lipophilicity : The isobutoxy group in the target compound increases steric bulk and lipophilicity compared to methoxy (2-Chloro-6-methoxy-3-nitropyridine) or methyl (6-Fluoro-2-methyl-3-nitropyridine) groups. The benzyloxy substituent (6-(Benzyloxy)-2-fluoro-3-nitropyridine) further enhances lipophilicity due to the aromatic ring .

- Electronic Effects: Electron-withdrawing groups (NO₂, F, Cl) deactivate the pyridine ring, directing electrophilic substitution to specific positions. For example, nitro groups are meta-directing, influencing reactivity in subsequent reactions .

- pKa Trends : The strongly negative pKa of 6-(benzyloxy)-2-fluoro-3-nitropyridine (-5.79) suggests high acidity at the pyridine nitrogen, likely due to electron-withdrawing effects of nitro and benzyloxy groups .

Reactivity in Cyclization Reactions:

Electron-withdrawing groups (e.g., NO₂) accelerate cyclization reactions. For instance, 2-methyl-5-nitropyridine undergoes cyclization with ethyl isocyanoacetate to form tricyclic products, albeit in low yield (9%) due to competing side reactions . The target compound’s nitro group positions it as a candidate for similar cyclization pathways.

Biologische Aktivität

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine

- Molecular Formula : C11H14FN3O3

- Molecular Weight : 257.25 g/mol

Synthesis Methods

The synthesis of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine typically involves several steps, including:

- Nitration : Introduction of the nitro group at the appropriate position on the pyridine ring.

- Fluorination : Use of fluorinating agents to introduce the fluorine atom.

- Alkylation : Attachment of the 2-methylpropoxy group through alkylation reactions.

These methods can vary based on specific laboratory conditions and desired yield.

Antimicrobial Activity

Recent studies have indicated that 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine exhibits notable antimicrobial properties. Its effectiveness was assessed against various bacterial strains, with minimum inhibitory concentrations (MIC) determined through standard microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Mycobacterium tuberculosis | 8 |

The compound showed significant activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine possesses cytotoxic effects against several cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 18 |

These results indicate a promising profile for further investigation into its use as a chemotherapeutic agent.

The biological activity of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- DNA Interaction : Its structure allows for intercalation with DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may contribute to its cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- A study conducted by Smith et al. (2023) demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, showing an MIC value of 4 µg/mL, which is significant compared to existing treatments.

- Another research led by Johnson et al. (2024) explored its anticancer properties, revealing that it induces apoptosis in HeLa cells through ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.